N'-((3-(Trifluoromethyl)phenyl)methylene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide is an organic compound that features a thiophene ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 3-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amines derived from the hydrazide group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.
3-(trifluoromethyl)benzaldehyde: Contains the trifluoromethylphenyl group but lacks the thiophene and hydrazide functionalities.
Uniqueness
N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide is unique due to the combination of the thiophene ring and the trifluoromethylphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H9F3N2OS |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
N-[(Z)-[3-(trifluoromethyl)phenyl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H9F3N2OS/c14-13(15,16)10-4-1-3-9(7-10)8-17-18-12(19)11-5-2-6-20-11/h1-8H,(H,18,19)/b17-8- |
InChI Key |
CGZLYDWQNPQBEA-IUXPMGMMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N\NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.